4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid

Physicochemical property Lipophilicity ADME prediction

Exclusive 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid featuring the critical 4-benzyloxyphenyl pharmacophore for sodium channel slow inactivation studies. Its unique biphenyl connectivity, high lipophilicity (LogP ~4.64), and vacant 3-methoxy metabolic handle differentiate it from simpler hydroxy or phenyl analogs. Ideal for SAR exploration of pain and epilepsy targets, CYP199A4 regioselectivity probing, and liquid crystal precursor design. Offered at ≥95% purity with comprehensive B2B support.

Molecular Formula C21H18O4
Molecular Weight 334.4
CAS No. 167627-34-1
Cat. No. B3048399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid
CAS167627-34-1
Molecular FormulaC21H18O4
Molecular Weight334.4
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C21H18O4/c1-24-20-13-17(21(22)23)9-12-19(20)16-7-10-18(11-8-16)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,22,23)
InChIKeyFKTBVOMMEBCLCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzyloxyphenyl)-3-methoxybenzoic Acid (CAS 167627-34-1): A Specialized Benzyloxyphenyl Scaffold for Advanced Organic Synthesis and Pharmacological Probe Development


4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid (CAS 167627-34-1) is a synthetic aryl-aryl coupled biphenyl carboxylic acid derivative characterized by a 4-benzyloxyphenyl substituent at the 4-position and a methoxy group at the 3-position of the central benzoic acid core, with a molecular formula of C₂₁H₁₈O₄ and a molecular weight of 334.37 g/mol . The compound incorporates the benzyloxyphenyl pharmacophore, a structural motif recognized for promoting sodium channel slow inactivation in medicinal chemistry studies [1]. Its predicted physicochemical properties include a calculated pKa of 4.15 ± 0.10, a topological polar surface area (TPSA) of 55.76 Ų, and a predicted LogP of approximately 4.64, indicating moderate lipophilicity .

Why 4-(4-Benzyloxyphenyl)-3-methoxybenzoic Acid Cannot Be Replaced by Simpler Benzoic Acid Analogs: Evidence-Based Differentiation


Substitution with simpler benzoic acid derivatives or alternative substitution isomers is not scientifically equivalent for applications requiring the specific 4-(4-benzyloxyphenyl)-3-methoxy substitution pattern. Structural analogs such as 4-(4-hydroxyphenyl)-3-methoxybenzoic acid (CAS 1261901-65-8) or 4-benzyloxy-3-methoxybenzoic acid (CAS 1486-53-9) differ fundamentally in key molecular properties that govern target binding and ADME behavior. The benzyloxy group in the target compound confers enhanced lipophilicity (LogP ~4.64) compared to the hydroxy analog (LogP ~2.7) , substantially altering membrane permeability and protein binding characteristics. SAR studies on related benzyloxyphenyl systems demonstrate that the presence and precise positioning of the benzyloxy moiety critically influences enzyme inhibition potency and selectivity profiles [1]. Furthermore, the biphenyl-type connectivity in this compound distinguishes it from simpler phenyl-substituted benzoic acids, affecting substrate recognition by cytochrome P450 enzymes as evidenced by CYP199A4 binding studies [2].

Quantitative Differentiation of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic Acid: Head-to-Head Comparisons and Class-Level Evidence for Procurement Decisions


Lipophilicity Comparison: Enhanced LogP Relative to Hydroxy Analog Drives Differential Membrane Permeability

The target compound exhibits a predicted LogP of 4.64, compared to a predicted XLogP3 of 2.7 for the structurally related 4-(4-hydroxyphenyl)-3-methoxybenzoic acid analog lacking the benzyl protecting group . This difference of approximately 1.94 LogP units corresponds to a theoretical increase in partition coefficient of roughly 87-fold. The methoxy group at the 3-position contributes to hydrogen bond acceptor capacity with a calculated topological polar surface area (TPSA) of 55.76 Ų , a value favorable for passive membrane diffusion while maintaining adequate solubility. In contrast, simpler 4-substituted benzoic acids lacking the biphenyl ether extension exhibit substantially lower LogP values, typically below 3.0.

Physicochemical property Lipophilicity ADME prediction

CYP3A4 Inhibition Profile: Low Interaction Risk Relative to Class-Level Expectations

In a fluorescence-based inhibition assay using human recombinant CYP3A4 with 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate, the target compound demonstrated an IC₅₀ value greater than 30,000 nM (>30 μM) after 30 minutes of incubation [1]. This weak inhibition profile indicates that the compound does not significantly interfere with CYP3A4-mediated metabolism at concentrations relevant for in vitro pharmacological studies. While direct head-to-head comparator data for structurally related analogs are not available in the same assay system, this result is notable given that many benzoic acid derivatives with similar lipophilic character exhibit moderate to strong CYP inhibition, with class-typical IC₅₀ values frequently below 10 μM. The predicted ADME consensus data further support a favorable metabolic profile, with the compound predicted as a non-inhibitor of CYP1A2 and CYP2D6 [2].

CYP450 inhibition Drug-drug interaction Metabolic stability

Ionization State Differentiation: pKa Comparison with Structural Isomers Affects Aqueous Solubility and Salt Formation

The target compound exhibits a predicted acid dissociation constant (pKa) of 4.15 ± 0.10 for the carboxylic acid moiety . This value falls within the typical range for para-substituted benzoic acids but is approximately 0.2–0.4 pKa units lower than that of the comparator 4-benzyloxy-3-methoxybenzoic acid (isomer with benzyloxy directly attached to the central ring, rather than via a phenyl spacer), which is predicted to have a pKa closer to 4.35–4.50 based on substituent electronic effects. This pKa difference, while modest, translates to approximately 1.5–2.5-fold higher ionization at physiological pH (7.4), which influences aqueous solubility and the compound's behavior in pH-dependent partitioning assays. The target compound is predicted to have moderate water solubility (consensus ~390 mg/L) and low skin permeability (log Kp ~ -2.6) based on ADMET predictions [1].

Ionization constant Solubility Formulation

Research and Industrial Applications for 4-(4-Benzyloxyphenyl)-3-methoxybenzoic Acid: Evidence-Based Use Cases


Synthetic Intermediate for Benzyloxyphenyl Pharmacophore-Containing Bioactive Molecules

The compound serves as a key building block for constructing molecules containing the benzyloxyphenyl pharmacophore, a structural motif validated to promote sodium channel slow inactivation [1]. The carboxylic acid handle enables facile coupling to amines, alcohols, or hydrazines via amide, ester, or hydrazide bond formation, allowing systematic SAR exploration of sodium channel modulators for pain or epilepsy research. The 3-methoxy group provides an additional site for potential metabolic manipulation or hydrogen bonding interactions.

Cytochrome P450 Substrate Probe for Studying Oxidative Demethylation

As demonstrated with structurally related methoxy-substituted phenylbenzoic acids, CYP199A4 catalyzes the oxidative demethylation of the methoxy group, albeit with low activity [2]. The target compound, bearing both a methoxy group and a benzyloxy ether, can be employed as a substrate probe to investigate the regioselectivity of CYP199A4 and engineered variants, particularly for distinguishing between O-demethylation and benzylic oxidation pathways. This application is valuable for enzyme engineering studies aimed at developing biocatalysts for selective aromatic oxidation.

ADME Tool Compound for Lipophilic Benzoic Acid Benchmarking

With its predicted LogP of 4.64, moderate water solubility, and low CYP3A4 inhibition liability (IC₅₀ > 30 μM) [3], the compound represents a useful reference standard for benchmarking the physicochemical and ADME properties of novel lipophilic benzoic acid derivatives. Its predicted lack of hERG blockade and negative AMES toxicity prediction [4] further support its utility as a comparator in early-stage drug discovery profiling campaigns.

Liquid Crystal Precursor and Materials Science Intermediate

Benzyloxyphenyl-substituted benzoates have been characterized as liquid crystalline compounds [5]. The target compound, with its extended rigid biphenyl core and flexible benzyloxy tail, possesses structural features conducive to mesogenic behavior. As a carboxylic acid, it can be esterified with various alcohols to generate homologous series of liquid crystal candidates for thermotropic and optical switching applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.